

methyl 6-(benzyloxy)-1H-indole-2-carboxylate

CAS number 103781-89-1

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Compound of Interest

Compound Name: methyl 6-(benzyloxy)-1H-indole-2-carboxylate

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An In-depth Technical Guide to **Methyl 6-(benzyloxy)-1H-indole-2-carboxylate** (CAS: 103781-89-1)

Introduction

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a member of the indole family, a privileged scaffold found in numerous natural products and therapeutic agents, this compound serves as a versatile intermediate for constructing more complex molecular architectures.^[1] Its structure is characterized by an indole core, a methyl ester at the 2-position, and a benzyloxy protecting group at the 6-position. This specific arrangement of functional groups makes it particularly valuable for the synthesis of targeted therapies, most notably inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunotherapy.^{[2][3]} This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.

Compound Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in research and development.

Chemical Identifiers

Identifier	Value
CAS Number	103781-89-1[4]
Molecular Formula	C ₁₇ H ₁₅ NO ₃ [5]
Molecular Weight	281.31 g/mol [5]
IUPAC Name	methyl 6-(phenylmethoxy)-1H-indole-2-carboxylate[4]
Synonyms	Methyl 6-benzyloxyindole-2-carboxylate, 6-benzyloxy-1H-indole-2-carboxylic acid methyl ester[4]
InChIKey	GSULHLQFRMLEEO-UHFFFAOYSA-N[4]
SMILES	<chem>O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)OC)NC=2C=1</chem> [4]

Physicochemical Data

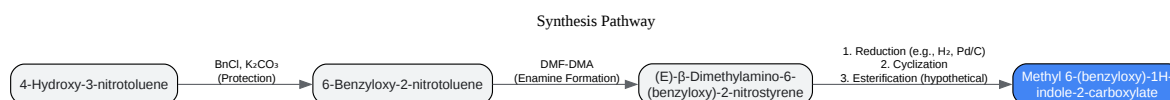
The properties of **methyl 6-(benzyloxy)-1H-indole-2-carboxylate** dictate its handling, storage, and behavior in reaction systems. The compound typically appears as a white to light yellow solid.[4][5]

Property	Value	Source
Appearance	White to Yellow Solid	[4][6]
Boiling Point	472.3°C at 760 mmHg	[4]
Density	1.253 g/cm ³	[4]
Flash Point	239.5°C	[4]
logP (XlogP)	3.9 (Computed)	[4]
Storage Temperature	Room temperature or 2-8°C	[5][7]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	4	[4]
Rotatable Bonds	5	[4]

Synthesis and Mechanistic Considerations

While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis provides a reliable and versatile route for preparing substituted indoles like **methyl 6-(benzyloxy)-1H-indole-2-carboxylate**. This pathway begins with a suitably substituted nitrotoluene, which is converted into an enamine and subsequently reduced and cyclized to form the indole ring.

The causality behind this synthetic choice lies in its tolerance for various functional groups and the accessibility of starting materials. The synthesis begins with the protection of a phenol, followed by the formation of the indole scaffold.



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Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for indole synthesis, such as the Leimgruber-Batcho reaction.[8]

Step 1: Benzyl Protection of 4-Hydroxy-3-nitrotoluene

- To a stirred solution of 4-hydroxy-3-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 eq).
- Add benzyl chloride (1.1 eq) dropwise to the mixture.
- Heat the reaction mixture to 90°C and stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.
- Cool the mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-benzyloxy-2-nitrotoluene.
 - Rationale: Potassium carbonate is a suitable base for deprotonating the phenol, facilitating the Williamson ether synthesis with benzyl chloride. DMF is an excellent polar aprotic solvent for this S_N2 reaction.

Step 2: Enamine Formation

- Dissolve the 6-benzyloxy-2-nitrotoluene (1.0 eq) from the previous step in fresh DMF.
- Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
- Heat the solution to reflux (around 110°C) for 3 hours under a nitrogen atmosphere.
- Remove the volatile components on a rotary evaporator to yield the crude enamine, (E)-β-dimethylamino-6-(benzyloxy)-2-nitrostyrene, which can be purified by recrystallization.

- Rationale: DMF-DMA reacts with the activated methyl group of the nitrotoluene to form a stable enamine intermediate, which is the direct precursor to the indole ring.[8]

Step 3: Reductive Cyclization and Esterification

- Dissolve the enamine (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).
- Add a catalytic amount of Palladium on carbon (10% Pd/C).
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The reaction involves the reduction of the nitro group to an amine, which spontaneously cyclizes to form the indole ring.
- After the reaction is complete, filter the catalyst through Celite.
- The resulting indole can be esterified. A common method is the reaction of the corresponding indole-2-carboxylic acid (which can be formed via other routes) with methanol under acidic conditions (e.g., H_2SO_4) or by converting the acid to an acid chloride followed by reaction with methanol. For direct conversion, advanced methods might be employed.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on known data for similar indole carboxylates.
[9][10]

- ^1H NMR: Expected signals would include a singlet for the N-H proton (typically > 10 ppm), aromatic protons on the indole core and the benzyl group (in the 6.8-7.8 ppm range), a singlet for the benzylic CH_2 protons (~ 5.1 ppm), and a singlet for the methyl ester protons (~ 3.9 ppm).
- ^{13}C NMR: Key signals would include the ester carbonyl carbon (~ 162 ppm), aromatic carbons of the indole and benzyl rings (100-140 ppm), the benzylic CH_2 carbon (~ 70 ppm), and the methyl ester carbon (~ 52 ppm).[11]
- Mass Spectrometry (MS): The expected molecular ion peak $[\text{M}]^+$ would be at $m/z = 281.31$.

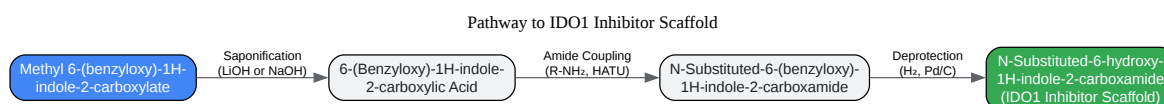
Applications in Drug Discovery and Organic Synthesis

The primary value of **methyl 6-(benzyloxy)-1H-indole-2-carboxylate** lies in its role as a versatile intermediate. The functional groups are strategically placed for sequential modification.

- **The Methyl Ester:** The C-2 ester is a convenient handle for conversion into other functional groups. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, a common step in drug synthesis.^{[11][12]} Alternatively, it can be reduced to an alcohol.
- **The Benzyl Ether:** The 6-benzyloxy group serves as a robust protecting group for the phenol. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation (hydrogenolysis) to unmask the hydroxyl group for further functionalization.
- **The Indole N-H:** The nitrogen can be alkylated or acylated to introduce further diversity into the molecular scaffold.^[1]

Role as an Intermediate for IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system by catabolizing tryptophan.^{[2][13]} Inhibiting IDO1 is a major therapeutic strategy in immunoncology. Many potent IDO1 inhibitors are built upon the indole scaffold. **Methyl 6-(benzyloxy)-1H-indole-2-carboxylate** provides the core structure needed for the synthesis of these inhibitors. The ester can be converted to an amide, and the protected phenol at the 6-position allows for late-stage modifications after the core is assembled.^[3]



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Caption: Use as a key intermediate for IDO1 inhibitor synthesis.

Experimental Protocol: Saponification to Carboxylic Acid

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, preparing it for amide coupling.

- Dissolve **methyl 6-(benzyloxy)-1H-indole-2-carboxylate** (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
- Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq).
- Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.
- Once the starting material is consumed, acidify the mixture to pH ~2-3 with 1N HCl.
- A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
 - Rationale: Saponification is a standard ester hydrolysis method. LiOH is often preferred as it can be effective at room temperature, minimizing potential side reactions.

Safety and Handling

According to available safety data, **methyl 6-(benzyloxy)-1H-indole-2-carboxylate** should be handled with care in a laboratory setting.^{[5][6]}

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[5]
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[5]

- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a dry, cool place, as recommended at either room temperature or refrigerated (2-8°C).^{[5][7]}

Conclusion

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS: 103781-89-1) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, featuring strategically placed and modifiable functional groups, makes it an ideal starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of novel cancer immunotherapies like IDO1 inhibitors. This guide has provided a technical foundation for its synthesis, properties, and application, underscoring its significance for researchers dedicated to advancing medicinal chemistry.

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